2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride
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Overview
Description
2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective.
Properties
IUPAC Name |
2-(5-ethyl-1H-imidazol-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-5-4-8-6(9-5)3-7(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOFKXRCPLGPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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